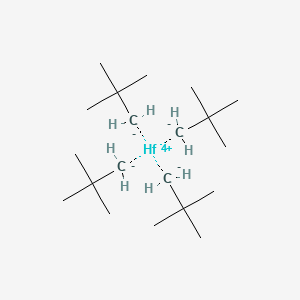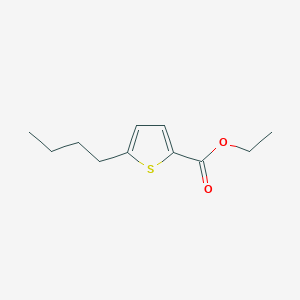
Tetrakis(neopentyl)hafnium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(neopentyl)hafnium is an organometallic compound with the formula C₄H₉Hf. It is a hafnium-based compound where hafnium is bonded to four neopentyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetrakis(neopentyl)hafnium can be synthesized through the reaction of hafnium tetrachloride with neopentylmagnesium chloride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows: [ \text{HfCl}_4 + 4 \text{C}5\text{H}{11}\text{MgCl} \rightarrow \text{Hf(C}5\text{H}{11})_4 + 4 \text{MgCl}_2 ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves standard organometallic preparation techniques, including the use of inert atmospheres and controlled temperatures to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Tetrakis(neopentyl)hafnium undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form hafnium oxide.
Substitution: Can undergo ligand exchange reactions with other organometallic reagents.
Common Reagents and Conditions:
Oxidation: Typically requires an oxidizing agent such as oxygen or ozone.
Substitution: Often involves other organometallic compounds or halides under controlled temperatures.
Major Products:
Oxidation: Hafnium oxide (HfO₂)
Substitution: Various substituted hafnium compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Tetrakis(neopentyl)hafnium has several applications in scientific research, including:
Chemistry: Used as a precursor for the deposition of hafnium-containing thin films via atomic layer deposition (ALD) and chemical vapor deposition (CVD).
Materials Science: Plays a role in the synthesis of high-k dielectric materials for semiconductor applications.
Catalysis: Serves as a catalyst in various organic reactions, including polymerization and hydrogenation
Wirkmechanismus
The mechanism of action of tetrakis(neopentyl)hafnium in its applications often involves the formation of hafnium-carbon bonds, which can undergo further reactions to form desired products. In ALD processes, for example, the compound decomposes to form hafnium oxide on substrates, with the neopentyl groups acting as leaving groups .
Vergleich Mit ähnlichen Verbindungen
- Tetrakis(dimethylamino)hafnium
- Tetrakis(ethylmethylamino)hafnium
- Tetrakis(ethylamino)hafnium
Comparison: Tetrakis(neopentyl)hafnium is unique due to its neopentyl ligands, which provide steric hindrance and influence the reactivity and stability of the compound. Compared to other hafnium compounds with different ligands, this compound may exhibit different reactivity patterns and thermal stability, making it suitable for specific applications in thin film deposition and catalysis .
Eigenschaften
IUPAC Name |
hafnium(4+);2-methanidyl-2-methylpropane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C5H11.Hf/c4*1-5(2,3)4;/h4*1H2,2-4H3;/q4*-1;+4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBTXQVYTIIANQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[CH2-].CC(C)(C)[CH2-].CC(C)(C)[CH2-].CC(C)(C)[CH2-].[Hf+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44Hf |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50654-35-8 |
Source


|
| Record name | Tetrakis(neopentyl)hafnium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050654358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3,3-Trifluoro-2-N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxyalanine ethyl ester](/img/structure/B6296667.png)












